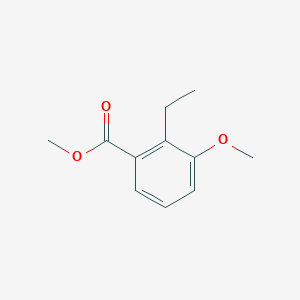

Methyl 2-ethyl-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXOULKAVLWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550748 | |

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108593-43-7 | |

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of Methyl 2-ethyl-3-methoxybenzoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-ethyl-3-methoxybenzoate. Due to the limited availability of published experimental data for this specific compound, the spectroscopic values presented herein are estimated based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis from structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this molecule.

Estimated Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These estimations are derived from the analysis of substituent effects on aromatic systems and spectral data of related compounds such as methyl benzoate, ethyl benzoate, and various substituted anisoles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t, J ≈ 8.0 Hz | 1H | Ar-H (H5) |

| ~7.05 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H6) |

| ~6.90 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H4) |

| 3.88 | s | 3H | -OCH₃ (methoxy) |

| 3.85 | s | 3H | -OCH₃ (ester) |

| 2.70 | q, J ≈ 7.5 Hz | 2H | -CH₂CH₃ |

| 1.25 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (ester) |

| ~157.0 | C3 (Ar-C-OCH₃) |

| ~138.0 | C2 (Ar-C-CH₂CH₃) |

| ~132.0 | C1 (Ar-C-COOCH₃) |

| ~128.5 | C5 (Ar-CH) |

| ~118.0 | C6 (Ar-CH) |

| ~110.0 | C4 (Ar-CH) |

| ~55.5 | -OCH₃ (methoxy) |

| ~52.0 | -OCH₃ (ester) |

| ~25.0 | -CH₂CH₃ |

| ~15.0 | -CH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester, aryl-O) |

| ~1100 | Strong | C-O stretch (ester, O-alkyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 179 | Medium | [M - CH₃]⁺ |

| 163 | High | [M - OCH₃]⁺ |

| 135 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The spectrum is acquired on a 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1][2][3][4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1][3]

-

Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.[2] The sample is then placed, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1] Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample (e.g., 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[5][6][7] The solution should be filtered if any particulate matter is present.[7]

-

GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.[8]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV.[5] The mass analyzer is set to scan a mass range of, for example, 40-400 amu.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis of an Organic Compound

Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Diagram 2: Structure and Predicted NMR Assignments for this compound

Caption: Molecular structure and predicted ¹H and ¹³C NMR chemical shift assignments.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. memphis.edu [memphis.edu]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. metbio.net [metbio.net]

Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers

A comprehensive exploration of the synthesis, biological evaluation, and diverse research applications of substituted benzoic acid esters, offering a roadmap for drug discovery and development professionals.

Substituted benzoic acid esters represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and materials science. Their inherent structural modularity allows for fine-tuning of their physicochemical properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the current research applications of these compounds, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Therapeutic Applications in Drug Development

Substituted benzoic acid esters have emerged as promising scaffolds in the design of novel therapeutic agents across multiple disease areas. Their applications span from anti-inflammatory and analgesic to anticancer, antimicrobial, and antiviral activities.

Anti-inflammatory and Analgesic Activity

A significant area of research focuses on the development of substituted benzoic acid esters as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

dot

Caption: COX-2 inhibition by substituted benzoic acid esters.

Derivatives of 5-acetamido-2-hydroxy benzoic acid have shown notable analgesic and anti-inflammatory properties.[1] These compounds are designed to exhibit selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[1][2]

Table 1: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

| Compound/Derivative | Assay | Target | IC50/Activity | Reference |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing | COX-2 | ED50 = 4.95 mg/kg | [1] |

| 3-amide benzoic acid derivatives | P2Y14R antagonist assay | P2Y14 Receptor | IC50 = 1.77 nM (for compound 16c) | [3] |

| Benzoic acid derivatives from Melicope semecarpifolia | Superoxide anion generation & elastase release | Human neutrophils | IC50 < 4 µg/mL | [4] |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives | COX-2 Inhibition Assay | COX-2 | IC50 = 36.18 ± 3.08 µM (for compound 11) | [5] |

Anticancer Activity

The anticancer potential of substituted benzoic acid esters is a rapidly evolving field of study. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

One promising strategy involves the conjugation of benzoic acid esters with lipophilic cations, such as triphenylphosphonium (TPP+), to target mitochondria in cancer cells. This approach leads to the uncoupling of the oxidative phosphorylation system, a decrease in mitochondrial membrane potential, and ultimately, apoptosis.[6][7]

dot

Caption: Apoptosis induction by benzoate-lipophilic cations.

Furthermore, certain benzoic acid hybrids, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, have demonstrated potent cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines by inducing apoptosis.[8][9][10]

Table 2: Anticancer Activity of Substituted Benzoic Acid Esters

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 µM | [10] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 | 18.7 µM | [10] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [10] |

| Benzoic Acid | MG63 (Bone cancer) | 85.54 ± 3.17 µg/ml (48h) | [11][12] |

| Benzoic Acid | CRM612 (Lung cancer) | 100.9 ± 9.87 µg/ml (48h) | [11][12] |

| Benzoic Acid | A673 (Bone cancer) | 102.5 ± 15.34 µg/ml (48h) | [11][12] |

Another area of investigation is the inhibition of oestrone sulphatase (ES), an enzyme implicated in hormone-dependent breast cancer. Alkyl esters of 4-sulphonylbenzoic acid have been synthesized and evaluated as potential ES inhibitors, with their activity showing a strong correlation with hydrophobicity (logP).[13]

dot

Caption: Mechanism of oestrone sulphatase inhibition.

Table 3: Oestrone Sulphatase Inhibitory Activity

| Compound/Derivative | IC50 Value | Reference |

| Cyclo-octyl ester of 4-sulfamoylated benzoic acid | 0.17 µM | [14] |

| n-alkyl ester of 4-sulfamoylated benzoic acid | 3.4 µM | [14] |

Antimicrobial and Antifungal Activity

Substituted benzoic acid esters have demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The antimicrobial activity is influenced by the nature and position of substituents on the benzoic acid ring.

Table 4: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Benzoic acid | Escherichia coli O157 | 1 mg/mL | [8] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1 mg/mL | [8] |

| Benzoic acid 2,3-dihydroxypropyl ester | Staphylococcus aureus | < 1.0% | [6] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | 0.17 mM | [15] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | 0.50 mM | [15] |

| Parabens (methyl, ethyl, propyl, butyl esters of p-hydroxybenzoic acid) | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | 1.2–20 mM | [16] |

Antiviral Activity

Research into the antiviral applications of substituted benzoic acid esters has yielded promising candidates against various viruses, including influenza and herpes simplex virus (HSV). These compounds can interfere with viral entry, replication, or release from host cells. For instance, certain benzoic acid derivatives have been identified as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles.

Table 5: Antiviral Activity of Substituted Benzoic Acid Esters

| Compound/Derivative | Virus | EC50 Value | Reference |

| NC-5 (a benzoic acid derivative) | Influenza A (H1N1) | 33.6 µM | [9][17] |

| NC-5 (a benzoic acid derivative) | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 µM | [9][17] |

| Benzavir-2 | Herpes Simplex Virus 1 (HSV-1) | Similar to acyclovir | [18] |

| Benzavir-2 | Herpes Simplex Virus 2 (HSV-2) | Similar to acyclovir | [18] |

| Benzavir-2 | Human Adenovirus 5 (HAdV-5) | 0.6 µM | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of substituted benzoic acid esters.

Synthesis: Fischer Esterification

The Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Protocol:

-

Dissolve the substituted benzoic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for a specified period (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or distillation to yield the pure substituted benzoic acid ester.[11][19][20]

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the substituted benzoic acid ester and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][21][22][23]

This is a standard animal model used to evaluate the anti-inflammatory activity of new compounds.

Protocol:

-

Administer the test compound (substituted benzoic acid ester) or a vehicle control to a group of rodents (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[10][13][14][15][24]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a series of twofold dilutions of the substituted benzoic acid ester in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][26]

This assay is used to screen for compounds that can inhibit the neuraminidase enzyme of the influenza virus.

Protocol:

-

Pre-incubate the influenza virus with varying concentrations of the substituted benzoic acid ester in a 96-well plate.

-

Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.

-

Incubate the plate at 37°C to allow the neuraminidase to cleave the substrate.

-

Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

-

Calculate the percentage of neuraminidase inhibition and determine the IC50 value.[3][16][27][28][29]

Experimental and Analytical Workflows

Efficient drug discovery and development relies on systematic and often high-throughput workflows. The following diagrams illustrate common workflows in the research of substituted benzoic acid esters.

dot

Caption: High-throughput screening workflow for benzoic acid esters.

dot

Caption: Structure-activity relationship (SAR) study workflow.

Conclusion and Future Directions

Substituted benzoic acid esters continue to be a rich source of inspiration for the development of new therapeutic agents and functional materials. The diverse biological activities exhibited by this class of compounds, coupled with their synthetic tractability, ensure their continued relevance in scientific research. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel drug delivery systems for these compounds and their application in combination therapies also represent exciting avenues for future investigation. This guide serves as a foundational resource for researchers aiming to harness the vast potential of substituted benzoic acid esters in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents [patents.google.com]

- 7. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Inhibition of estrone sulfatase (ES) by alkyl and cycloalkyl ester derivatives of 4-[(aminosulfonyl)oxy] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclov… [ouci.dntb.gov.ua]

- 24. Inhibition of estrone sulfatase (ES) by derivatives of 4-[(aminosulfonyl)oxy] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

The Synthesis of Aromatic Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing aromatic esters, compounds of significant interest in the pharmaceutical, fragrance, and materials science industries. This document details classical and contemporary synthetic routes, offering in-depth experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While it is a reversible reaction, the use of a large excess of the alcohol or the removal of water can drive the equilibrium toward the formation of the ester.[1][2] This method is particularly cost-effective for simple aromatic esters.

Quantitative Data

| Aromatic Acid | Alcohol/Phenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Salicylic Acid | Methanol | H₂SO₄ | Methanol | Reflux (~65) | 0.67-4 | 94.3 | [3][4] |

| Salicylic Acid | Ethanol | H₂SO₄ | Ethanol | Reflux | 2 | 95 | [5] |

| Salicylic Acid | Ethanol | p-Toluenesulfonic acid | Ethanol | 80-85 | 3-3.5 | 89 | [6] |

| Benzoic Acid | Methanol | H₂SO₄ | Methanol | 65 | - | 90 | [5] |

| Benzoic Acid | Benzyl Alcohol | H₂SO₄ | None | 110 | 0.08 | - | [7] |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Ethanol | Reflux (~120) | 1 | - | |

| Phenylacetic Acid | Ethanol | H₂SO₄ | Ethanol | Boil | 6-7 | 83-87 | [8] |

Experimental Protocol: Synthesis of Methyl Salicylate

This protocol details the synthesis of methyl salicylate from salicylic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Salicylic acid (4.9 g)

-

Methanol (12.5 mL)

-

Concentrated sulfuric acid (5 mL)

-

Ice water (10 mL)

-

Methylene chloride (30 mL)

-

5% aqueous sodium bicarbonate solution (15 mL)

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4.9 g of salicylic acid in 12.5 mL of methanol by swirling.

-

Cautiously and slowly add 5 mL of concentrated sulfuric acid to the solution while swirling. A white precipitate may form but will dissolve.

-

Attach a reflux condenser to the flask and heat the mixture at reflux for 45 minutes. An oil layer should form on top of the reaction mixture.

-

After cooling the flask to room temperature, add 10 mL of ice water and transfer the mixture to a separatory funnel.

-

Extract the product with two 15 mL portions of methylene chloride, shaking gently and venting the funnel.

-

Combine the organic extracts and wash them sequentially with 15 mL of water and 15 mL of 5% aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by evaporation to yield the methyl salicylate product.[4]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. Sciencemadness Discussion Board - Methyl Salicylate (Oil of Wintergreen) - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. ivypanda.com [ivypanda.com]

- 5. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. Organic Syntheses Procedure [orgsyn.org]

Calculating the Theoretical Yield for the Synthesis of Methyl 2-ethyl-3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Methyl 2-ethyl-3-methoxybenzoate, a process of significant interest in medicinal chemistry and drug development. A detailed, two-step synthetic protocol is outlined, followed by a rigorous methodology for calculating the maximum possible yield of the final product.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step reaction sequence. The initial step involves the formation of the precursor carboxylic acid, 2-ethyl-3-methoxybenzoic acid, through a Grignard reaction. This is followed by a Fischer esterification to yield the desired ester.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-Ethyl-3-methoxybenzoic Acid via Grignard Reaction

This procedure details the formation of the Grignard reagent from 2-bromo-1-ethyl-3-methoxybenzene and its subsequent carboxylation.

Materials:

-

2-Bromo-1-ethyl-3-methoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Iodine crystal (for initiation, if necessary)

Procedure:

-

All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-1-ethyl-3-methoxybenzene in anhydrous THF.

-

Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining 2-bromo-1-ethyl-3-methoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. The mixture will solidify.

-

Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime.

-

Acidify the reaction mixture by slowly adding concentrated HCl until the aqueous layer is acidic to litmus paper. This will protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethyl-3-methoxybenzoic acid.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of the synthesized carboxylic acid with methanol.

Materials:

-

2-Ethyl-3-methoxybenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-ethyl-3-methoxybenzoic acid in an excess of anhydrous methanol.[1]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1]

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude ester can be purified by flash column chromatography.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants.[3][4] The calculation involves identifying the limiting reagent in each step of the synthesis.

Quantitative Data for Calculation

The following table summarizes the necessary quantitative data for the reactants and products.

| Compound | Molar Mass ( g/mol ) |

| 2-Bromo-1-ethyl-3-methoxybenzene | 215.09 |

| Magnesium (Mg) | 24.31 |

| Carbon Dioxide (CO₂) | 44.01 |

| 2-Ethyl-3-methoxybenzoic acid | 180.20 |

| Methanol (CH₃OH) | 32.04 |

| This compound | 194.23 |

Step-by-Step Calculation

The logical flow for calculating the theoretical yield is as follows:

Calculation Steps:

-

Determine the moles of each reactant used in the experiment.

-

Moles of 2-Bromo-1-ethyl-3-methoxybenzene = Mass / 215.09 g/mol

-

Moles of Mg = Mass / 24.31 g/mol

-

Moles of Methanol = Mass / 32.04 g/mol

-

-

Identify the limiting reagent for Step 1 (Grignard Reaction). The stoichiometry between 2-Bromo-1-ethyl-3-methoxybenzene and Mg is 1:1. The reactant that produces the fewer moles of product is the limiting reagent.

-

Calculate the theoretical moles of 2-Ethyl-3-methoxybenzoic acid. This is equal to the moles of the limiting reagent from Step 1.

-

Identify the limiting reagent for Step 2 (Fischer Esterification). The stoichiometry between 2-Ethyl-3-methoxybenzoic acid and methanol is 1:1 (though methanol is typically used in excess). The reactant that produces the fewer moles of the final product is the limiting reagent for the overall reaction.

-

Calculate the theoretical moles of this compound. This is determined by the limiting reagent identified in the overall process.

-

Calculate the theoretical yield in grams.

-

Theoretical Yield = Theoretical moles of this compound × 194.23 g/mol

-

Conclusion

This guide provides a robust framework for the synthesis and theoretical yield calculation of this compound. Accurate determination of the theoretical yield is fundamental for evaluating the efficiency of a synthetic protocol, a critical aspect in the optimization of processes for drug discovery and development. By following the detailed experimental and calculation steps outlined, researchers can establish a reliable benchmark for their synthetic endeavors.

References

The Multifaceted Biological Activities of Methoxy-Substituted Benzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted benzoates, a class of organic compounds characterized by a benzene ring substituted with both a carboxylate and one or more methoxy groups, have garnered significant attention in the scientific community for their diverse and potent biological activities. The position and number of methoxy groups on the benzene ring play a crucial role in determining the pharmacological effects of these compounds. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methoxy-substituted benzoates, with a focus on their anti-inflammatory, antifungal, and antiproliferative properties. Detailed experimental protocols for key bioassays and a summary of quantitative activity data are presented to facilitate further research and drug development in this promising area.

Core Biological Activities and Mechanisms of Action

Methoxy-substituted benzoates exhibit a wide spectrum of biological effects, attributable to their ability to interact with various cellular targets and signaling pathways. The electron-donating nature of the methoxy group can influence the molecule's lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.

Anti-inflammatory Activity

Several methoxy-substituted benzoates have demonstrated significant anti-inflammatory properties. One notable example is 2-hydroxy-3-methoxybenzoic acid, which has been shown to attenuate mast cell-mediated allergic reactions.[1] The proposed mechanism involves the modulation of the FcεRI signaling pathway, a critical cascade in the allergic inflammatory response.[1] By interfering with this pathway, these compounds can inhibit the release of inflammatory mediators such as histamine and cytokines from mast cells.

Furthermore, some benzoates can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.

Antifungal Activity

The antifungal potential of methoxy-substituted benzoates has been explored against various fungal pathogens. The mechanism of antifungal action is often attributed to the disruption of fungal cell membrane integrity and the inhibition of essential enzymes. For instance, some benzoates can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, they can inhibit key enzymes involved in fungal metabolic pathways, such as those in the glycolytic pathway, leading to a depletion of ATP and cessation of growth.[2]

Antiproliferative and Anticancer Activity

A growing body of evidence suggests that methoxy-substituted benzoates possess antiproliferative activity against various cancer cell lines.[3][4] The mechanisms underlying this activity are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization.[4] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt the proliferation of cancer cells. Some derivatives have also been found to inhibit carbonic anhydrase, an enzyme overexpressed in some tumors.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of various methoxy-substituted benzoates. These values, primarily presented as half-maximal inhibitory concentrations (IC50) for enzymatic and cellular assays, and minimum inhibitory concentrations (MIC) for antimicrobial tests, provide a comparative measure of the potency of these compounds.

Table 1: Anti-inflammatory Activity of Methoxy-Substituted Benzoates

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-3-methoxybenzoic acid | Inhibition of mast cell degranulation | RBL-2H3 cells | Specific data not available in abstract | [1] |

| Methoxy-substituted benzothiazole derivatives | Anti-inflammatory | RAW 264.7 macrophages | Varies with substitution | |

| Methoxy-substituted N-benzimidazole-derived carboxamides | Antioxidant (DPPH assay) | - | Varies with substitution | [3] |

Table 2: Antifungal Activity of Methoxy-Substituted Benzoates

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Methoxy-substituted benzothiazole derivatives | Aspergillus niger | Varies with substitution | [5] |

| Benzoate | Saccharomyces cerevisiae | 2000-10000 (pH dependent) | [2] |

Table 3: Antiproliferative Activity of Methoxy-Substituted Benzoates

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-4-methoxy-substituted N-benzimidazole carboxamide | MCF-7 (Breast Cancer) | 3.1 | [3] |

| 2-hydroxy-4-methoxy-substituted N-benzimidazole carboxamide | HCT 116 (Colon Cancer) | 2.2-4.4 | [3] |

| Trimethoxy substituted benzamide | HCT116 (Colon Cancer) | ~0.6 | |

| Trimethoxy substituted benzamide | H460 (Lung Cancer) | ~2.5 | |

| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Capan-1 (Pancreatic Cancer) | Potent inhibition observed | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

Principle: This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation. The principle is based on the fact that denatured proteins express antigens that can trigger inflammatory responses.

Methodology:

-

Preparation of Reagents:

-

Egg albumin solution (0.2% v/v) in phosphate-buffered saline (PBS, pH 6.4).

-

Test compounds and standard drug (e.g., diclofenac sodium) dissolved in a suitable solvent (e.g., DMSO) and then diluted with PBS to desired concentrations.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS.

-

Add 2 mL of the test compound or standard drug solution at various concentrations.

-

A control group is prepared by adding 2 mL of PBS instead of the test solution.

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

The IC50 value, the concentration of the test compound required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the compound concentration.

-

Antiproliferative Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the methoxy-substituted benzoate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after overnight incubation.

Methodology:

-

Preparation of Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, actively growing colonies.

-

Prepare a fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension further in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the methoxy-substituted benzoate in a suitable solvent.

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control well (inoculum without the drug) and a sterility control well (broth medium without inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: FcεRI Signaling Pathway and Inhibition by Methoxy-Substituted Benzoates.

Caption: NF-κB Signaling Pathway and Inhibition by Methoxy-Substituted Benzoates.

Caption: Experimental Workflow for Antiproliferative MTT Assay.

Conclusion and Future Directions

Methoxy-substituted benzoates represent a versatile class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, antifungal, and antiproliferative activities, coupled with their relatively simple chemical structures, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxy and benzoate moieties are needed to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: While some mechanisms have been proposed, further studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.

-

Development of Novel Derivatives: The synthesis of novel derivatives, including prodrugs and combination therapies, could enhance the therapeutic index of methoxy-substituted benzoates.

By addressing these research questions, the full therapeutic potential of methoxy-substituted benzoates can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-ethyl-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of Methyl 2-ethyl-3-methoxybenzoate can be strategically approached in two primary stages. The initial and most critical step involves the selective introduction of an ethyl group at the C-2 position of the aromatic ring of 3-methoxybenzoic acid. This is followed by a standard esterification to yield the final product.

The proposed two-step synthesis is as follows:

-

Directed Ortho-Ethylation of 3-Methoxybenzoic Acid: This step utilizes the principle of directed ortho-metalation (DoM), where the carboxylic acid and methoxy groups of the starting material direct the deprotonation to the C-2 position. The resulting aryllithium intermediate is then quenched with an ethylating agent to furnish 2-ethyl-3-methoxybenzoic acid.

-

Fischer Esterification: The synthesized 2-ethyl-3-methoxybenzoic acid is subsequently converted to its methyl ester via an acid-catalyzed esterification with methanol.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for directed ortho-metalation of benzoic acids and Fischer esterification of their derivatives.

Step 1: Synthesis of 2-Ethyl-3-methoxybenzoic Acid via Directed Ortho-Metalation

This procedure is based on the directed lithiation of unprotected benzoic acids.[1] The carboxylic acid group directs the metalation to the adjacent ortho position.[1]

-

Materials:

-

3-Methoxybenzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (inert atmosphere)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 3-methoxybenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Add TMEDA (2.2 eq) to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to a pH of approximately 2 with a 1 M HCl solution.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-3-methoxybenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound via Fischer Esterification

This is a classic acid-catalyzed esterification reaction.[2][3]

-

Materials:

-

2-Ethyl-3-methoxybenzoic acid (from Step 1)

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottomed flask, dissolve 2-ethyl-3-methoxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 20-30 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The values are estimates based on typical yields and conditions for similar reactions reported in the literature.

| Parameter | Step 1: Ortho-Ethylation | Step 2: Fischer Esterification |

| Starting Material | 3-Methoxybenzoic acid | 2-Ethyl-3-methoxybenzoic acid |

| Key Reagents | s-BuLi, TMEDA, Ethyl iodide | Methanol, H₂SO₄ |

| Solvent | Anhydrous THF | Methanol (also a reagent) |

| Reaction Temperature | -78 °C to Room Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 3-4 hours | 4-6 hours |

| Typical Molar Ratios | Substrate:s-BuLi:TMEDA:EtI = 1:2.2:2.2:1.5 | Acid:Methanol:H₂SO₄ = 1:excess:catalytic |

| Estimated Yield | 60-75% | 85-95% |

| Purification Method | Recrystallization or Column Chromatography | Vacuum Distillation or Column Chromatography |

Mandatory Visualization

Caption: Logical workflow of the proposed synthesis.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 2-Ethyl-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for three common methods for the esterification of 2-ethyl-3-methoxybenzoic acid: Fischer Esterification, Steglich Esterification, and Mitsunobu Esterification. These procedures are designed to guide researchers in the synthesis of corresponding esters, which are valuable intermediates in pharmaceutical and fine chemical synthesis.

Introduction

Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The choice of method depends on the substrate's sensitivity to acid or heat, the steric hindrance of the reactants, and the desired scale of the reaction. For a sterically hindered substrate such as 2-ethyl-3-methoxybenzoic acid, reaction conditions must be carefully selected to achieve high yields. This application note compares three widely used esterification protocols and provides detailed experimental procedures.

Comparative Data of Esterification Methods

While specific quantitative data for the esterification of 2-ethyl-3-methoxybenzoic acid is not widely published, the following table provides an expected comparison of the three methods based on reactions with structurally similar substituted benzoic acids, such as 2,6-dimethoxybenzoic acid.[1]

| Method | Catalyst/Reagents | Typical Solvent | Temperature | Typical Reaction Time | Expected Yield | Key Considerations |

| Fischer Esterification | Concentrated H₂SO₄ or p-TsOH | Excess Alcohol (e.g., Ethanol) | Reflux | 2 - 24 hours | Good to Excellent | Reversible reaction; requires excess alcohol or removal of water to drive to completion. Not suitable for acid-sensitive substrates. |

| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) or THF | Room Temperature | 2 - 12 hours | Good to Excellent | Mild conditions, suitable for acid-sensitive substrates.[2] Byproduct (dicyclohexylurea) can complicate purification.[2] |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD | THF or Toluene | 0 °C to Room Temp | 1 - 6 hours | Good to Excellent | Mild, stereospecific (inversion of alcohol stereochemistry).[3] Requires stoichiometric amounts of reagents, generating significant byproducts. |

Protocol 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed method that is cost-effective and suitable for large-scale synthesis.[4] Due to the steric hindrance from the ortho-ethyl group in 2-ethyl-3-methoxybenzoic acid, extended reaction times or the use of microwave irradiation may be necessary to achieve high conversion.[5]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethyl-3-methoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 20-40 eq, serving as both reactant and solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: a. Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. b. Dilute the residue with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Fischer Esterification Workflow.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][6] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-3-methoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC. A white precipitate of dicyclohexylurea (DCU) will form.[2]

-

Work-up: a. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in an organic solvent like ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Caption: Steglich Esterification Workflow.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and often stereospecific method for esterification, proceeding with inversion of configuration at the alcohol's stereocenter.[3] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-ethyl-3-methoxybenzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or toluene.

-

Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change from yellow/orange to colorless.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove. One method is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexanes and filtering.

-

Purification: The crude product is then purified by column chromatography on silica gel to separate the ester from the remaining byproducts.

Caption: Logical Relationship of Key Mitsunobu Reaction Components.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

DCC is a potent sensitizer. Avoid skin contact.

-

DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.

-

Organic solvents are flammable. Keep away from ignition sources.

By following these detailed protocols, researchers can effectively synthesize esters of 2-ethyl-3-methoxybenzoic acid for various applications in drug development and scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2-ethyl-3-methoxybenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethyl-3-methoxybenzoate is a substituted aromatic ester with potential as a versatile chemical intermediate in organic synthesis. Its structure, featuring an ethyl group ortho to the ester and a methoxy group meta to the ester, offers multiple sites for functionalization. This arrangement makes it a candidate for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. Benzoate derivatives are known to be important intermediates in medicinal chemistry for the synthesis of biologically active heterocyclic compounds.[1]

This document provides a proposed synthetic route for this compound, detailed experimental protocols for its synthesis and potential downstream applications, and expected analytical data.

Physicochemical Properties and Spectroscopic Data (Predicted)

Due to the lack of direct experimental data, the following properties are predicted based on structurally related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | ~260-270 °C at 760 mmHg |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); very slightly soluble in water.[2] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| 1H NMR (CDCl3) | δ 7.2-7.4 (m, 2H, Ar-H), 7.0-7.1 (t, 1H, Ar-H), 3.90 (s, 3H, OCH3), 3.85 (s, 3H, COOCH3), 2.7-2.8 (q, 2H, CH2CH3), 1.2-1.3 (t, 3H, CH2CH3) ppm |

| 13C NMR (CDCl3) | δ 168-170 (C=O), 155-157 (C-OCH3), 135-137 (C-COOCH3), 130-132 (C-ethyl), 120-125 (Ar-CH), 115-120 (Ar-CH), 55-57 (OCH3), 51-53 (COOCH3), 22-24 (CH2CH3), 14-16 (CH2CH3) ppm |

| IR (neat) | 2960-2850 (C-H, aliphatic), 1720-1730 (C=O, ester), 1580-1600 (C=C, aromatic), 1250-1280 (C-O, ether), 1100-1150 (C-O, ester) cm-1 |

| MS (EI) | m/z (%): 194 (M+), 163 (M+-OCH3), 149 (M+-CH2CH3), 135 |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a three-step process starting from 2-ethyl-3-chloroanisole. This proposed pathway is illustrated in the workflow diagram below.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-ethyl-3-methoxybenzoic acid

This protocol is adapted from procedures for the synthesis of related methoxybenzoic acids via Grignard reaction.[3]

Materials:

-

2-ethyl-3-chloroanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Activate magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a solution of 2-ethyl-3-chloroanisole in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

-

Once the Grignard reagent formation is initiated (exothermic reaction and disappearance of magnesium), reflux the mixture until most of the magnesium has reacted.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in portions.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-ethyl-3-methoxybenzoic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol is a standard Fischer esterification procedure.[1][4]

Materials:

-

2-ethyl-3-methoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 2-ethyl-3-methoxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution to neutralize the unreacted acid and the catalyst.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Potential Applications as a Chemical Intermediate

This compound can serve as a precursor for various more complex molecules. The ester, methoxy, and ethyl groups, along with the aromatic ring, provide multiple handles for further chemical transformations.

Figure 2. Potential downstream transformations of this compound.

Hydrolysis to the Carboxylic Acid

The ester can be easily hydrolyzed back to the corresponding carboxylic acid, 2-ethyl-3-methoxybenzoic acid, under basic conditions. This carboxylic acid can then be used in amide bond formation or other reactions typical of carboxylic acids.

Reduction to the Alcohol

Reduction of the ester functionality, for example with lithium aluminum hydride (LiAlH4), would yield (2-ethyl-3-methoxyphenyl)methanol. This alcohol can be a precursor for further synthetic modifications.

O-Demethylation

The methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding phenol, Methyl 2-ethyl-3-hydroxybenzoate. This phenol can then be used in ether synthesis or other reactions involving phenolic hydroxyl groups.

Electrophilic Aromatic Substitution

The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Conclusion

While direct literature on this compound is scarce, its synthesis and utility as a chemical intermediate can be confidently predicted based on established organic chemistry principles. The proposed synthetic route and subsequent transformations provide a framework for researchers to explore the potential of this molecule in the development of novel compounds. All proposed experimental procedures require careful optimization and characterization of intermediates and the final product.

References

Application Notes and Protocols for the Synthesis of Methyl 2-ethyl-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the synthesis of Methyl 2-ethyl-3-methoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is based on a two-step process: the synthesis of 2-ethyl-3-methoxybenzoic acid followed by its esterification to the final product.

I. Synthesis of 2-ethyl-3-methoxybenzoic Acid

The synthesis of the precursor, 2-ethyl-3-methoxybenzoic acid, can be achieved through the ortho-alkylation of a substituted anisole derivative followed by oxidation, or via a Grignard reaction with subsequent carboxylation. A common route involves the use of 2-bromo-1-ethyl-3-methoxybenzene as a starting material.

Experimental Protocol:

A detailed protocol for the synthesis of 2-ethyl-3-methoxybenzoic acid is outlined in European Patent EP 0729953 A2. While the full text provides extensive details, a general summary of a potential synthetic route is provided below.

Reaction Scheme:

General Procedure:

-

Grignard Reagent Formation: To a solution of 2-bromo-1-ethyl-3-methoxybenzene in an anhydrous ether solvent such as tetrahydrofuran (THF), magnesium turnings are added under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the Grignard reagent.

-

Carboxylation: The freshly prepared Grignard reagent is then cooled and treated with an excess of solid carbon dioxide (dry ice).

-

Work-up: The reaction mixture is quenched with an aqueous acid solution (e.g., hydrochloric acid) to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-3-methoxybenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

II. Synthesis of this compound via Fischer Esterification

The final product, this compound, is synthesized by the acid-catalyzed esterification of 2-ethyl-3-methoxybenzoic acid with methanol. This classic reaction is known as the Fischer esterification.

Experimental Protocol:

This protocol is a standard procedure for Fischer esterification and has been adapted for the specific substrate.

Table 1: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-ethyl-3-methoxybenzoic acid | 180.20 | (To be calculated based on starting material) | (To be calculated) |

| Methanol | 32.04 | (Excess, as solvent) | (Excess) |

| Sulfuric Acid (conc.) | 98.08 | Catalytic amount (e.g., 5 mol%) | (To be calculated) |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-3-methoxybenzoic acid in an excess of methanol.

-

Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Table 2: Characterization Data for a Representative Methyl Benzoate

| Analysis | Expected Data |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.8-7.8 ppm), Methoxy protons (δ ~3.9 ppm), Ester methyl protons (δ ~3.8 ppm), Ethyl protons (quartet δ ~2.7 ppm, triplet δ ~1.2 ppm) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (δ ~167 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm), Ester methyl carbon (δ ~52 ppm), Ethyl carbons (δ ~25, 15 ppm) |

| IR (neat, cm⁻¹) | C=O stretch (~1720-1730), C-O stretch (~1250), Aromatic C-H stretch (~3000-3100) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 194.23 |

III. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

IV. Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key transformations and logical relationships in the synthesis process.

Caption: Key chemical transformations in the synthesis pathway.

Disclaimer: This document provides a general guideline for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any experiments. The reaction conditions may need to be optimized for specific laboratory settings and scales.

Application Note and Protocol for the Purification of Methyl 2-ethyl-3-methoxybenzoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Methyl 2-ethyl-3-methoxybenzoate using silica gel column chromatography. This method is designed to separate the target compound from potential impurities that may arise during its synthesis.

Introduction

This compound is an aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Effective purification of these intermediates is crucial to ensure the quality and purity of the final products. Column chromatography is a widely used and effective technique for the separation of organic compounds based on their differential adsorption onto a stationary phase.[1] This protocol outlines a general method for the purification of this compound, which can be adapted and optimized for specific impurity profiles.

Physicochemical Properties and Separation Strategy

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific mixture of compounds being separated.

Materials and Reagents

-

Crude this compound

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Hexane (or other nonpolar solvent like heptane)

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

-

Glass column for chromatography

-

Cotton or glass wool

-

Sand (washed)

-

Collection tubes or flasks

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator